molecular formula C8H4ClF3N2O B2454742 3-Chloro-5-(trifluoromethoxy)-1H-indazole CAS No. 1446406-93-4

3-Chloro-5-(trifluoromethoxy)-1H-indazole

Cat. No.: B2454742
CAS No.: 1446406-93-4
M. Wt: 236.58
InChI Key: FALUXYKMHLCCKH-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethoxy)-1H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro group at the third position and a trifluoromethoxy group at the fifth position on the indazole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

3-Chloro-5-(trifluoromethoxy)-1H-indazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of agrochemicals, dyes, and materials with specific electronic properties.

Safety and Hazards

For “3-Chloro-5-(trifluoromethoxy)phenol”, the safety information includes GHS07 pictograms, and the hazard statements are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Future Directions

Trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, it’s expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

Preparation Methods

The synthesis of 3-Chloro-5-(trifluoromethoxy)-1H-indazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

3-Chloro-5-(trifluoromethoxy)-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions with various aryl or alkyl groups under the influence of palladium or copper catalysts.

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethoxy)-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the chloro and trifluoromethoxy groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

3-Chloro-5-(trifluoromethoxy)-1H-indazole can be compared with other indazole derivatives, such as:

    3-Chloro-1H-indazole: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.

    5-(Trifluoromethoxy)-1H-indazole: Lacks the chloro group, which can affect its reactivity and applications.

    3-Bromo-5-(trifluoromethoxy)-1H-indazole: The bromo group can impart different reactivity compared to the chloro group.

Properties

IUPAC Name

3-chloro-5-(trifluoromethoxy)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2O/c9-7-5-3-4(15-8(10,11)12)1-2-6(5)13-14-7/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALUXYKMHLCCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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